1-(3-(Benzyloxy)cyclobutyl)ethanone

Description

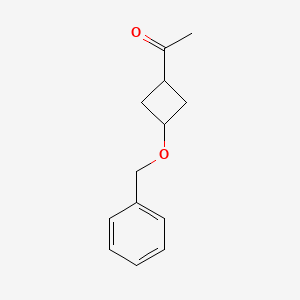

1-(3-(Benzyloxy)cyclobutyl)ethanone (CAS: 1785508-81-7) is a cyclobutane-derived ketone featuring a benzyloxy substituent at the 3-position of the cyclobutyl ring and an acetyl group at the adjacent carbon. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound’s structure combines the strained four-membered cyclobutane ring with a benzyl ether moiety, which may confer unique reactivity and physicochemical properties. Key spectral characterization methods, such as FTIR and mass spectrometry, are typically employed for structural confirmation .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(3-phenylmethoxycyclobutyl)ethanone |

InChI |

InChI=1S/C13H16O2/c1-10(14)12-7-13(8-12)15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |

InChI Key |

LZLNZCGXKPDUDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)cyclobutyl)ethanone typically involves multiple steps:

Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.

Hunsdiecker Reaction: The carboxylic acid is converted to a carboxylic acid silver salt, which reacts with elemental bromine to form a bromoalkane.

Final Substitution: The bromoalkane undergoes a nucleophilic substitution reaction with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)cyclobutyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted cyclobutyl derivatives.

Scientific Research Applications

1-(3-(Benzyloxy)cyclobutyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of medical imaging agents and other specialized chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)cyclobutyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-(Benzyloxy)cyclobutyl)ethanone with structurally related acetophenone and cycloalkanone derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : Methoxy or hydroxyl groups in analogs (e.g., 1700-37-4) enhance polarity and hydrogen-bonding capacity, whereas the benzyloxy group in the cyclobutyl derivative may prioritize lipophilicity .

Physicochemical Properties

Key Observations:

- Thermal Stability: Aromatic analogs like 3-Benzyloxy acetophenone exhibit defined melting points due to crystalline packing, while cyclobutane derivatives may have lower thermal stability due to ring strain .

- Biological Activity : Schiff base derivatives (e.g., VIa in ) demonstrate potent antifungal activity (ED₅₀ = 8 μg/mL against Fusarium oxysporum), suggesting that substitutions on the phenyl ring enhance bioactivity. The cyclobutyl compound’s biological profile remains unexplored.

Stability and Reactivity

- Cyclobutane Ring Strain : The four-membered ring increases susceptibility to ring-opening reactions or thermal decomposition compared to benzene-containing analogs .

- Benzyloxy Group : Common across all compounds, this group contributes to steric bulk and may slow hydrolysis compared to smaller alkoxy substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.